![molecular formula C10H14N4S B13241587 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13241587.png)
1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
The synthesis of 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with ethylhydrazine to form the pyrazole ring. This intermediate is then reacted with an appropriate amine to form the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings. .
Applications De Recherche Scientifique
1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases due to its diverse biological activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazole and pyrazole derivatives, such as:
Thiazole derivatives: Sulfathiazole, Ritonavir, Abafungin, Bleomycin, and Tiazofurin.
Pyrazole derivatives: Celecoxib, Rimonabant, and Fipronil.
1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C10H14N4S |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
1-ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H14N4S/c1-3-14-6-9(4-13-14)11-5-10-8(2)12-7-15-10/h4,6-7,11H,3,5H2,1-2H3 |
Clé InChI |
INLHFTAMCNKNLX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NCC2=C(N=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


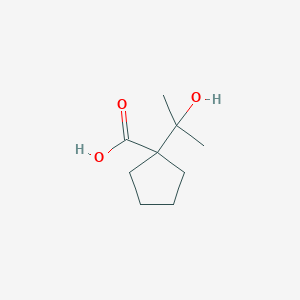
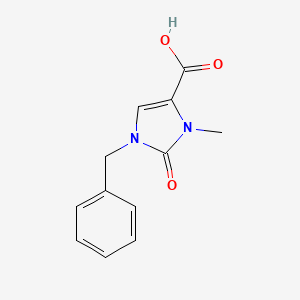

![Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate](/img/structure/B13241522.png)

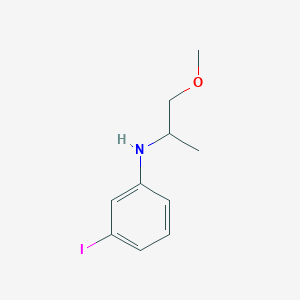
![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B13241532.png)
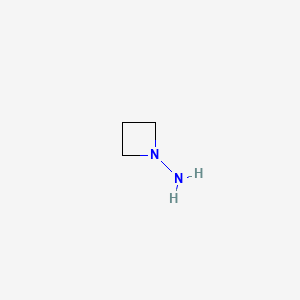

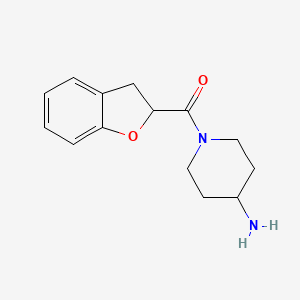
![(1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13241553.png)
![N-Methoxy-N-methyl-2-[2-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B13241555.png)
![N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine](/img/structure/B13241563.png)

